molecular formula C12H9F3N2O3 B2766019 4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 956728-58-8

4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2766019
M. Wt: 286.21
InChI Key: QLQJQGAAFKMHKM-UHFFFAOYSA-N
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Description

4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, also known as "TFMPA," is a chemical compound with potential applications in scientific research. This pyrazole derivative is notable for its ability to selectively inhibit certain ion channels, making it a valuable tool for studying cellular physiology and disease mechanisms. In

Scientific Research Applications

Synthesis and Structural Analysis

One study describes the synthesis and structural evaluation of related pyrazole derivatives, emphasizing their nonlinear optical properties. The crystal structure and spectroscopic properties of these molecules, such as FT-IR and FT-NMR, are thoroughly investigated, showing potential applications in materials science due to their small energy gap between frontier molecular orbitals, indicative of nonlinear optical activity (Ö. Tamer et al., 2015).

Corrosion Inhibition

Another domain of application is corrosion inhibition. Pyrazole derivatives have been studied for their effectiveness in protecting materials, such as steel, from corrosion in acidic environments. The results suggest that these compounds can significantly reduce the corrosion rate, making them valuable in industries where metal preservation is crucial (Ambrish Singh et al., 2020).

Green Chemistry Applications

Research also extends to green chemistry, where pyrazole derivatives are synthesized using environmentally friendly methods. For example, the preparation of certain pyrazoles through one-pot condensation reactions demonstrates the potential of these compounds in developing sustainable chemical processes (M. Zolfigol et al., 2013).

Material Science and Molecular Docking

In material science, pyrazole-based compounds have been explored for their fluorescence, non-linear optical, and mesogenic properties. By modifying the substituents on the pyrazole ring, researchers can tune the physical properties of these compounds, indicating their versatility as optical materials (J. Barberá et al., 1998). Additionally, molecular docking studies of these derivatives have provided insights into their interaction with biological targets, suggesting further areas of application beyond their chemical properties (A. Viji et al., 2020).

properties

IUPAC Name

4-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-9-6-17(16-10(9)11(18)19)8-4-2-3-7(5-8)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQJQGAAFKMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

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